![molecular formula C20H23NO2 B5765712 2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5765712.png)
2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide, also known as PPTA, is a synthetic compound that has been studied for its potential as a therapeutic agent. PPTA belongs to the class of compounds known as pyran derivatives, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide has also been shown to have a number of other biochemical and physiological effects. Studies have shown that 2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide has anti-inflammatory properties, and may be effective in the treatment of inflammatory diseases such as rheumatoid arthritis. 2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide has also been shown to have neuroprotective effects, and may be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using 2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are a number of future directions for the study of 2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide. One area of research is the development of new formulations of 2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide that are more soluble in water, which would make it easier to administer in vivo. Another area of research is the study of the mechanism of action of 2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide, which may lead to the development of new cancer therapies. Finally, the study of the potential neuroprotective effects of 2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide may lead to the development of new treatments for neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide involves a multi-step process that begins with the reaction of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-(2-phenylacetyl)glycine methyl ester to form the desired product, 2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide. The overall yield of 2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide is approximately 40%.
Aplicaciones Científicas De Investigación
2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide has been studied for its potential as a therapeutic agent in a variety of scientific research applications. One of the most promising areas of research has been in the treatment of cancer. Studies have shown that 2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide has potent anti-tumor activity in vitro and in vivo, and may be effective in the treatment of a variety of cancers including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
2-phenyl-N-[(4-phenyloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-19(15-17-7-3-1-4-8-17)21-16-20(11-13-23-14-12-20)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTADPDDHFOMHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5765639.png)
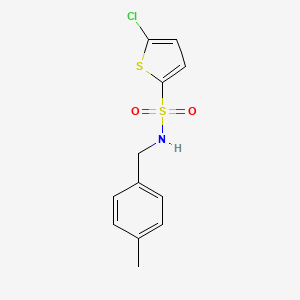
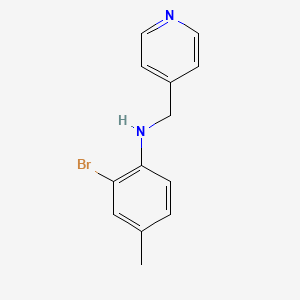
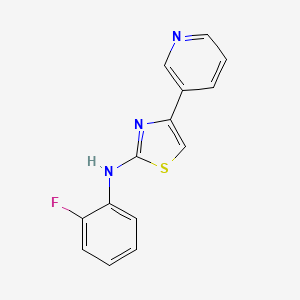
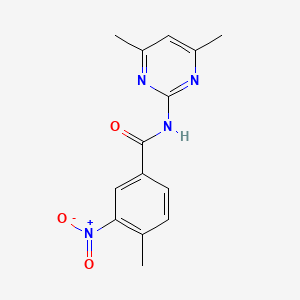
![2'-{[(3,4-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5765672.png)
![N-[4-(3-methylbutoxy)benzoyl]glycine](/img/structure/B5765683.png)
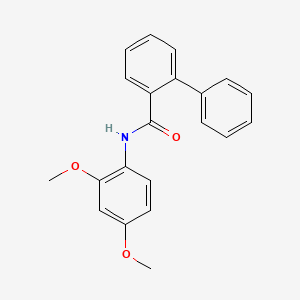
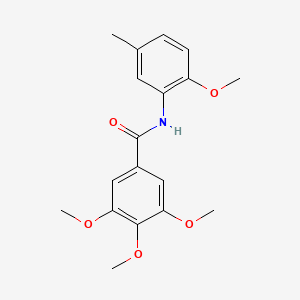
![2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5765692.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B5765700.png)
![2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5765718.png)
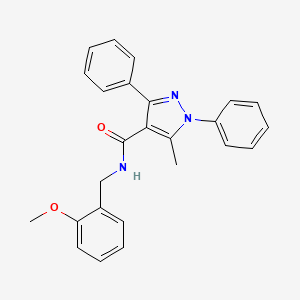
![6-(2-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5765730.png)